

The Role of Organic Silicon in Extracellular Matrix Synthesis: A Technical Guide

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Abstract

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its principal components, including collagen, elastin, and glycosaminoglycans (GAGs), are crucial for tissue integrity and function. Organic silicon, in bioavailable forms such as monomethylsilanetriol (MMST) and orthosilicic acid (OSA), has emerged as a significant modulator of ECM synthesis. This technical guide provides an in-depth analysis of the role of organic silicon in the synthesis of key ECM components, details experimental protocols for quantification, and elucidates the known signaling pathways involved.

Introduction: Organic Silicon and the Extracellular Matrix

Silicon is the third most abundant trace element in the human body and is particularly prevalent in connective tissues.[1] While dietary silicon exists in various forms, its bioavailability is a critical factor for its physiological effects.[2] Organic silicon compounds, such as monomethylsilanetriol (MMST) and choline-stabilized orthosilicic acid (ch-OSA), are noted for their higher bioavailability compared to inorganic forms.[2][3] These compounds are believed to play a vital role in the structural integrity of the ECM by influencing the synthesis of its core components.[4][5] A decline in silicon levels with age is correlated with reduced collagen and GAG synthesis, contributing to the aging of connective tissues.[1][6]

Role of Organic Silicon in Collagen Synthesis

Collagen is the most abundant protein in the ECM, providing tensile strength to tissues. Organic silicon, particularly in the form of orthosilicic acid, has been shown to stimulate the synthesis of type I collagen.^{[6][7]}

Mechanism of Action:

The primary proposed mechanism for silicon's effect on collagen synthesis is through the activation of prolyl hydroxylase.^{[8][9]} This enzyme is critical for the hydroxylation of proline residues in procollagen chains, a crucial step for the formation of a stable triple helix structure.^[8] Without adequate hydroxylation, collagen fibrils are unstable and prone to degradation. Silicon is suggested to act as a cofactor or modulator of prolyl hydroxylase activity, thereby enhancing the production of mature, functional collagen.^{[7][10]}

Quantitative Data on Collagen Synthesis:

The following tables summarize the quantitative effects of organic silicon on collagen synthesis from in vitro studies.

Table 1: Effect of Orthosilicic Acid on Type I Collagen Synthesis in Human Osteoblast-like Cells (MG-63)

Orthosilicic Acid Concentration (μM)	Increase in Collagen Type I Synthesis (fold change vs. control)	p-value
10	1.75	< 0.001
20	1.8	< 0.001
50	1.45	= 0.004

Data adapted from Reffitt, D. M., et al. (2003).^[6]

Table 2: Effect of a Silanol-Based Product (RRS® Silisorg) on Collagen Type I Gene Expression in Human Fibroblasts

RRS® Silisorg Concentration (mg/mL)	Time (hours)	Increase in COL1A1 Gene Expression (fold change vs. control)	p-value
0.2	48	2.61 ± 0.39	< 0.05
1	48	4.73 ± 1.06	< 0.05

Data adapted from Campo, A., et al. (2018).[1]

Role of Organic Silicon in Elastin Synthesis

Elastin is an ECM protein responsible for the elasticity and resilience of tissues. Evidence suggests that organic silicon also promotes the synthesis of elastin, contributing to the flexibility of connective tissues.[4][11]

Mechanism of Action:

The precise mechanism by which organic silicon stimulates elastin synthesis is less defined than its role in collagen production. However, it is hypothesized that silicon's influence on fibroblast activity and gene expression extends to the regulation of the elastin gene (ELN).[1]

Quantitative Data on Elastin Synthesis:

Table 3: Effect of a Silanol-Based Product (RRS® Silisorg) on Elastin Gene Expression in Human Fibroblasts

RRS® Silisorg Concentration (mg/mL)	Time (hours)	Increase in Elastin Gene Expression (fold change vs. control)	p-value
1	48	2.57 ± 0.18	< 0.05

Data adapted from Campo, A., et al. (2018).[1]

Role of Organic Silicon in Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans are long, unbranched polysaccharides that are major components of the ground substance of the ECM. They play a crucial role in hydration and lubrication of tissues. Silicon is necessary for the formation of GAGs, such as hyaluronic acid and chondroitin sulfate. [1][2]

Mechanism of Action:

Silicon is thought to be involved in the enzymatic processes of GAG synthesis and their subsequent cross-linking with other ECM proteins to form proteoglycans.[1] A deficiency in silicon has been shown to negatively impact the synthesis of GAGs in bone and cartilage.[6]

Signaling Pathways Modulated by Organic Silicon

Recent research has begun to uncover the signaling pathways through which organic silicon exerts its effects on ECM synthesis.

PI3K-Akt-mTOR Pathway:

In human osteoblast-like cells, orthosilicic acid has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[12] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway by orthosilicic acid leads to increased expression of osteogenic markers, including type I collagen.[12]

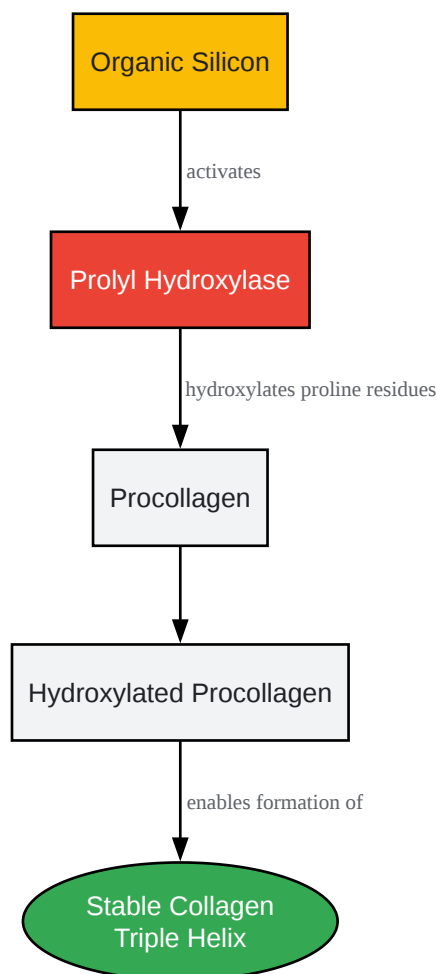


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PI3K-Akt-mTOR signaling pathway activated by organic silicon.

Prolyl Hydroxylase Activation:

As previously mentioned, a key mechanism of organic silicon is its influence on prolyl hydroxylase activity, which is essential for collagen maturation.



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Role of organic silicon in prolyl hydroxylase activation for collagen synthesis.

Modulation of TGF- β Signaling:

Some studies suggest that silica can antagonize the effects of Transforming Growth Factor-beta (TGF- β), a potent stimulator of fibrosis.[12] By downregulating TGF- β , silica may help to regulate normal ECM turnover and prevent excessive collagen deposition.[12]

Experimental Protocols

This section provides detailed methodologies for the quantification of key ECM components in cell culture models.

Quantification of Collagen

This colorimetric assay is used to quantify total collagen in cell cultures.

Materials:

- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)
- Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
- 0.01 M HCl
- Destain solution (0.1 M NaOH)
- Microplate reader

Procedure:

- Culture cells in a 96-well plate to desired confluency and apply experimental treatments.
- Aspirate the culture medium and wash the cells twice with PBS.
- Fix the cells with 100 μ L of fixative solution for 10 minutes at room temperature.
- Wash the wells twice with PBS.
- Add 100 μ L of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.
- Aspirate the staining solution and wash the wells with 0.01 M HCl until the supernatant is clear.
- Add 100 μ L of 0.1 M NaOH to each well to elute the bound dye.
- Read the absorbance at 540 nm using a microplate reader.

- Quantify collagen content by comparing the absorbance to a standard curve of known collagen concentrations.[13]

This immunoassay provides specific quantification of type I collagen.

Materials:

- Type I collagen capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Cell lysate or culture supernatant samples
- Biotinylated type I collagen detection antibody
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2 M H₂SO₄)
- ELISA plate reader

Procedure:

- Coat a 96-well plate with the capture antibody overnight at 4°C.
- Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
- Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
- Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
- Wash the plate and add TMB substrate. Incubate in the dark until color develops.

- Add stop solution to quench the reaction.
- Read the absorbance at 450 nm.
- Calculate the concentration of type I collagen from the standard curve.[\[14\]](#)

Quantification of Elastin

This dye-binding assay quantifies soluble and insoluble elastin.

Materials:

- Fastin™ Elastin Assay Kit (containing Elastin Precipitating Reagent, Dye Reagent, and Dye Dissociation Reagent)
- α -elastin standard
- Microcentrifuge
- Spectrophotometer

Procedure:

- For insoluble elastin, extract it from cell layers by heating with 0.25 M oxalic acid at 100°C for 1 hour to convert it to soluble α -elastin.
- To 100 μ L of sample or standard, add 100 μ L of Elastin Precipitating Reagent.
- Incubate for 10 minutes at room temperature and then centrifuge at $>10,000 \times g$ for 10 minutes.
- Discard the supernatant and add 1 mL of Dye Reagent to the pellet.
- Incubate for 90 minutes at room temperature with shaking.
- Centrifuge at $>10,000 \times g$ for 10 minutes and discard the supernatant.
- Add 250 μ L of Dye Dissociation Reagent to the pellet and vortex to dissolve.

- Read the absorbance at 513 nm.
- Determine elastin concentration from the standard curve.[\[14\]](#)[\[15\]](#)

Quantification of Glycosaminoglycans (GAGs)

This colorimetric assay is used for the quantification of sulfated GAGs.

Materials:

- DMMB reagent (16 mg/L 1,9-dimethylmethylene blue in a solution containing 3.04 g/L glycine, 2.37 g/L NaCl, and 95 mL/L of 0.1 M acetic acid, pH 3.0)
- Chondroitin sulfate standard
- Microplate reader

Procedure:

- Prepare a standard curve of chondroitin sulfate.
- Pipette 20 µL of standards and samples into a 96-well plate.
- Add 200 µL of DMMB reagent to each well.
- Immediately read the absorbance at 525 nm.
- Calculate the GAG concentration from the standard curve.[\[10\]](#)[\[13\]](#)

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the mRNA levels of ECM genes.

Materials:

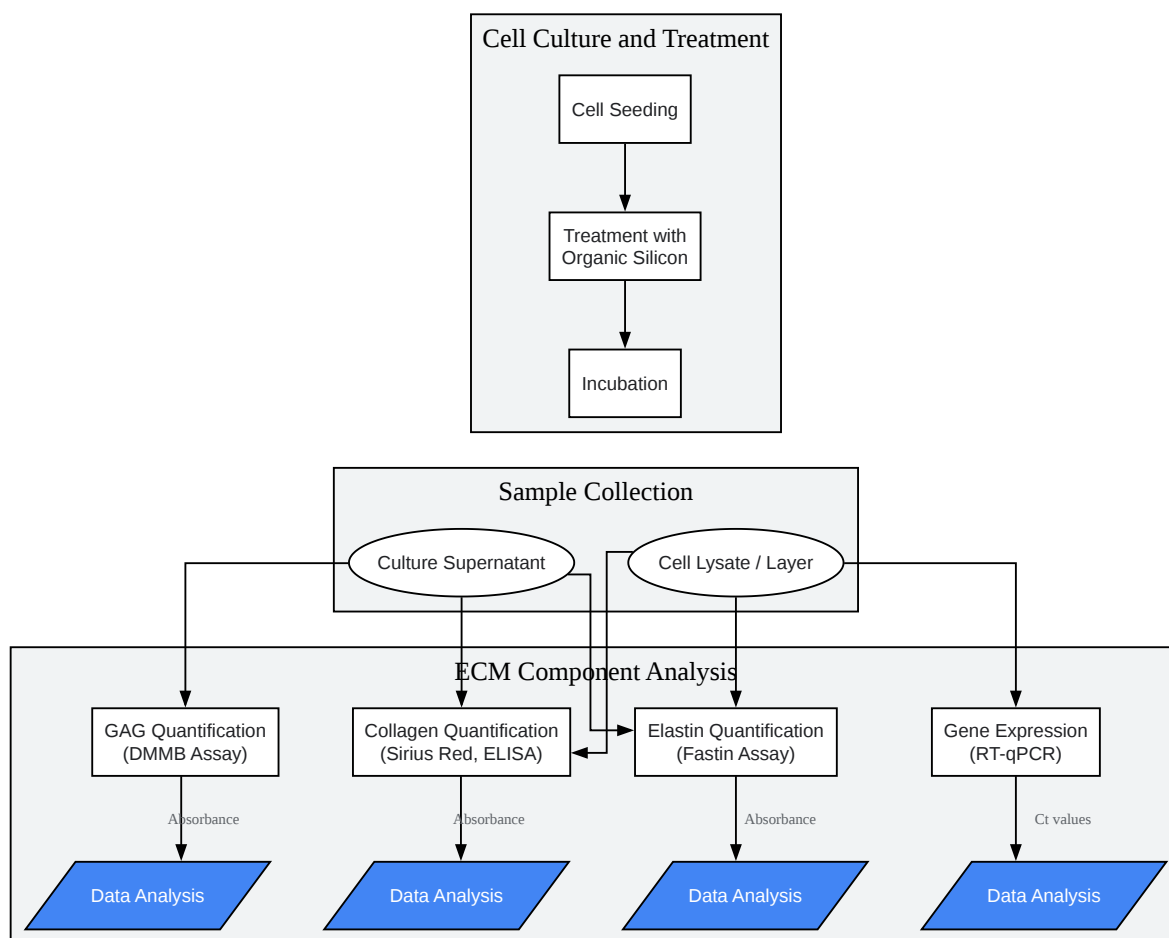
- RNA extraction kit
- cDNA synthesis kit

- qPCR primers for target genes (e.g., COL1A1, ELN) and a reference gene (e.g., GAPDH)
- SYBR Green qPCR master mix
- Real-time PCR instrument

Procedure:

- Isolate total RNA from cultured cells treated with organic silicon.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using primers for the target and reference genes.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.^[1]

Experimental Workflow Visualization



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General experimental workflow for assessing ECM synthesis.

Conclusion and Future Directions

Organic silicon is a promising agent for promoting the synthesis of the extracellular matrix. Its ability to stimulate collagen, elastin, and GAG production makes it a valuable area of research

for applications in dermatology, bone and cartilage regeneration, and anti-aging medicine. The elucidation of its mechanisms of action, particularly through the PI3K-Akt-mTOR pathway and the activation of prolyl hydroxylase, provides a foundation for targeted therapeutic development.

Future research should focus on:

- Conducting more comprehensive dose-response studies with various forms of organic silicon on a wider range of cell types.
- Further dissecting the signaling pathways to identify all molecular players involved.
- Performing in vivo studies to validate the in vitro findings and assess the therapeutic potential of organic silicon in tissue repair and regeneration.
- Investigating the long-term effects and safety of organic silicon supplementation.

This technical guide provides a solid framework for researchers and professionals in drug development to understand and investigate the critical role of organic silicon in ECM synthesis. The provided protocols and pathway diagrams serve as valuable tools for designing and executing further studies in this exciting field.

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